molecular formula C9H10BrN3S B13290426 4-Bromo-1-[2-(thiophen-2-YL)ethyl]-1H-pyrazol-3-amine

4-Bromo-1-[2-(thiophen-2-YL)ethyl]-1H-pyrazol-3-amine

Cat. No.: B13290426
M. Wt: 272.17 g/mol
InChI Key: WLRNIBNZHUJCEK-UHFFFAOYSA-N
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Description

4-Bromo-1-[2-(thiophen-2-YL)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[2-(thiophen-2-YL)ethyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones under acidic or basic conditions.

    Thiophene Substitution: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with the bromo-substituted pyrazole in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[2-(thiophen-2-YL)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated pyrazole derivatives.

    Substitution: Amino or thiol-substituted pyrazole derivatives.

Scientific Research Applications

4-Bromo-1-[2-(thiophen-2-YL)ethyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[2-(thiophen-2-YL)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene and pyrazole rings can engage in π-π stacking and hydrogen bonding, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-[2-(thiophen-2-YL)ethyl]-1H-pyrazole: Lacks the amine group, which may affect its reactivity and bioactivity.

    1-[2-(Thiophen-2-YL)ethyl]-1H-pyrazol-3-amine: Lacks the bromo group, potentially altering its chemical properties and applications.

    4-Bromo-1-[2-(furan-2-YL)ethyl]-1H-pyrazol-3-amine: Contains a furan ring instead of a thiophene ring, which may influence its electronic properties and reactivity.

Uniqueness

4-Bromo-1-[2-(thiophen-2-YL)ethyl]-1H-pyrazol-3-amine is unique due to the presence of both a bromo group and a thiophene ring, which confer distinct electronic and steric properties

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

4-bromo-1-(2-thiophen-2-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C9H10BrN3S/c10-8-6-13(12-9(8)11)4-3-7-2-1-5-14-7/h1-2,5-6H,3-4H2,(H2,11,12)

InChI Key

WLRNIBNZHUJCEK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCN2C=C(C(=N2)N)Br

Origin of Product

United States

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